Product packaging for 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde(Cat. No.:)

2-Hydroxy-4-methoxy-6-vinylbenzaldehyde

Cat. No.: B14892212
M. Wt: 178.18 g/mol
InChI Key: FHVZQEIESLJYNR-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-6-vinylbenzaldehyde ( 1403608-13-8) is a sophisticated benzaldehyde derivative of high interest in organic and medicinal chemistry research. This compound features a reactive vinyl group and a formyl (aldehyde) group on a phenolic ring system, making it a valuable multi-functional building block for chemical synthesis . Its molecular formula is C10H10O3 and it has a molecular weight of 178.18 g/mol . Compounds with the 2-hydroxy-4-methoxybenzaldehyde scaffold are known to serve as key precursors in the synthesis of Schiff base ligands, which can form complexes with various metal ions for catalytic and material science applications . Furthermore, structurally related analogues have been identified as potent tyrosinase inhibitors in biochemical studies, suggesting potential research applications in developing enzyme-targeting agents . The presence of the vinyl group significantly expands its utility, allowing it to participate in further transformation reactions, including polymerization or cycloaddition chemistry, to create more complex molecular architectures. This product is intended for laboratory research purposes and requires cold-chain transportation for stability . It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B14892212 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-ethenyl-6-hydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C10H10O3/c1-3-7-4-8(13-2)5-10(12)9(7)6-11/h3-6,12H,1H2,2H3

InChI Key

FHVZQEIESLJYNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)C=O)C=C

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 4 Methoxy 6 Vinylbenzaldehyde

Strategies for Regioselective Vinyl Group Introduction

Introducing a vinyl group at a specific position on a polysubstituted benzene (B151609) ring is a significant synthetic challenge. The choice of reaction is often dictated by the nature of the other substituents on the aromatic scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.orgresearchgate.net The Mizoroki-Heck reaction, in particular, is a fundamental transformation that couples unsaturated halides with alkenes. nih.govwikipedia.org This method is highly applicable for the synthesis of vinylarenes.

In a plausible route to 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde, the Heck reaction would involve the coupling of a halogenated benzaldehyde (B42025) precursor, such as 2-Hydroxy-6-iodo-4-methoxybenzaldehyde, with a vinyl source. The reaction is catalyzed by a palladium complex, typically generated in situ from a precursor like palladium(II) acetate (B1210297), and requires a base to regenerate the active catalyst. wikipedia.orglibretexts.org

The catalytic cycle of the Heck reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the precursor. wikipedia.orgyoutube.com

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the vinyl group and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgnih.gov

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. Phosphine-free catalyst systems have also been developed, offering cost and environmental benefits. organic-chemistry.org

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0)Facilitates the oxidative addition and subsequent C-C bond formation. wikipedia.org
Ligand Triphenylphosphine (PPh₃), BINAP, XPhosStabilizes the palladium center and influences catalytic activity and selectivity. wikipedia.orglibretexts.org
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)Neutralizes the hydrogen halide produced and regenerates the active catalyst. wikipedia.org
Vinyl Source Ethylene, Vinylboronic acid, VinyltributyltinProvides the vinyl moiety for coupling to the aromatic ring.
Solvent Acetonitrile, Dimethylformamide (DMF), TolueneSolubilizes reactants and influences reaction temperature and kinetics.

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions like the Stille or Suzuki reactions can be employed to introduce the vinyl group. nobelprize.org These methods involve the reaction of an aryl halide or triflate with an organometallic vinyl reagent.

Stille Coupling: This reaction would couple the halogenated benzaldehyde precursor with a vinyl-organotin reagent, such as vinyltributyltin, in the presence of a palladium catalyst.

Suzuki Coupling: This approach uses a vinylboronic acid or a vinylboronate ester as the coupling partner. The Suzuki reaction is often favored due to the low toxicity and stability of the boronic acid reagents. nobelprize.orgyoutube.com

The general mechanism for these reactions is similar to the Heck reaction but replaces the migratory insertion and β-hydride elimination steps with a transmetalation step, where the vinyl group is transferred from the tin or boron atom to the palladium center, followed by reductive elimination to form the final product. nobelprize.org

Chemo- and Regioselective Functionalization of Benzene Rings (e.g., Formylation)

The introduction of the aldehyde (formyl) group onto the benzene ring must be highly regioselective. In a retrosynthetic approach, one might consider formylating a precursor such as 3-methoxy-5-vinylphenol. The existing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both ortho-, para-directing electron-donating groups. The powerful activating and ortho-directing effect of the hydroxyl group would strongly favor the introduction of the electrophilic formyl group at the C2 position, which is ortho to the hydroxyl and para to the methoxy group.

Several classical and modern formylation methods can be considered:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to formylate phenols, typically with high ortho-selectivity.

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent for activated aromatic rings like phenols. sciencemadness.org

Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst. A safer modification, the Gattermann-Koch reaction, is not suitable for phenols.

Vilsmeier-Haack Reaction: This reaction uses a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as the electrophile. This method is effective for electron-rich aromatic compounds.

Magnesium Chloride-Mediated Ortho-Formylation: A milder method for the ortho-formylation of phenols uses paraformaldehyde in the presence of magnesium chloride and triethylamine, showing high regioselectivity for the position ortho to the hydroxyl group. orgsyn.org

Formylation MethodReagentsTypical SubstratesKey Features
Reimer-Tiemann CHCl₃, NaOHPhenolsStrong ortho-directing effect; can have moderate yields.
Duff Reaction Hexamethylenetetramine (HMTA), AcidPhenols, anilinesGood for activated rings; proceeds via an iminium intermediate. sciencemadness.org
Vilsmeier-Haack DMF, POCl₃Electron-rich arenesVersatile and widely used for formylation of activated systems. researchgate.net
Ortho-Formylation Paraformaldehyde, MgCl₂, Et₃NPhenolsHigh ortho-selectivity under relatively mild conditions. orgsyn.org
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, FeCl₃)Electron-rich arenesEfficient method using a stable formyl cation equivalent. uniroma1.itresearchgate.net

Precursor-Based Synthesis and Derivatization Routes

A practical and controllable synthesis of this compound would likely involve a multi-step pathway starting from a simpler, readily available precursor. One logical starting material is 2,4-dihydroxybenzaldehyde. nih.gov

A potential synthetic sequence is as follows:

Selective Monomethylation: The first step involves the selective methylation of the hydroxyl group at the 4-position of 2,4-dihydroxybenzaldehyde. The 4-OH group is more acidic and sterically accessible than the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This selectivity can be achieved using a mild methylating agent like dimethyl sulfate (B86663) in the presence of a weak base like potassium carbonate. chemicalbook.com This yields the key intermediate, 2-Hydroxy-4-methoxybenzaldehyde (B30951). wikipedia.org

Regioselective Halogenation: The next step is to introduce a halogen, preferably iodine or bromine, at the 6-position. This position is activated by both the ortho-hydroxyl and para-methoxy groups, making electrophilic substitution favorable. Reagents like N-iodosuccinimide (NIS) or iodine with an oxidizing agent can be used for this purpose.

Vinyl Group Introduction: With the halogenated intermediate, 2-Hydroxy-6-iodo-4-methoxybenzaldehyde, in hand, the vinyl group can be introduced using a palladium-catalyzed cross-coupling reaction as described in section 2.1.1, such as the Heck or Suzuki reaction. nobelprize.orgwikipedia.org This final step constructs the target molecule.

This precursor-based approach allows for precise control over the placement of each functional group, building complexity in a stepwise and logical manner. An Indian patent describes a process for preparing 2-hydroxy-4-methoxybenzaldehyde from resorcinol (B1680541) or 2,4-dihydroxybenzaldehyde, highlighting the industrial relevance of this core structure. allindianpatents.com

Chemical Reactivity and Advanced Transformations of 2 Hydroxy 4 Methoxy 6 Vinylbenzaldehyde

Reactions Involving the Vinyl Moiety

The presence of a vinyl group ortho to a hydroxyl group and para to a methoxy (B1213986) group allows for a range of addition and cycloaddition reactions. The electronic nature of the aromatic ring substituents influences the reactivity of the vinyl double bond, making it amenable to polymerization and other carbon-carbon bond-forming strategies.

The vinyl group of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde serves as a polymerizable monomer unit. While specific studies on the homopolymerization of this exact molecule are not prevalent in the literature, its structural similarity to other vinylphenols and styrene (B11656) derivatives suggests it can undergo free-radical polymerization.

Homopolymerization: The homopolymerization would likely proceed via a standard free-radical mechanism, initiated by agents like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer, poly(this compound), would feature a polystyrene-like backbone with pendant functionalized phenyl groups. These pendant groups, containing both hydroxyl and aldehyde functionalities, offer sites for post-polymerization modification, enabling the creation of functional materials such as resins, polymer-supported catalysts, or metal-chelating polymers.

Copolymerization with Styrene: Copolymerization with styrene is a common strategy to incorporate specific functionalities into polystyrene-based materials. researchgate.net The copolymerization of this compound with styrene would likely yield a random copolymer. researchgate.net The reactivity ratios of the two monomers would determine the precise composition and sequence distribution of the resulting polymer chain. The incorporation of the hydroxybenzaldehyde unit would impart increased polarity, potential for hydrogen bonding, and reactive handles for cross-linking or further functionalization.

Table 1: Expected Parameters for Polymerization Reactions
Reaction TypeMonomer(s)Typical InitiatorExpected PolymerKey Features
HomopolymerizationThis compoundAIBN, Benzoyl PeroxidePoly(this compound)Functional pendant groups (OH, CHO) for post-modification
CopolymerizationThis compound & StyreneAIBN, Benzoyl PeroxidePoly(styrene-co-2-hydroxy-4-methoxy-6-vinylbenzaldehyde)Modified polystyrene with enhanced polarity and reactivity

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. merckmillipore.com The vinyl group of this compound can participate in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based complexes such as Grubbs' catalysts. This reaction allows for the elongation of the vinyl side chain or the introduction of new functional groups. For instance, cross-metathesis with an acrylate (B77674) ester could introduce an ester functionality, creating a more complex derivative. The success of such reactions often depends on catalyst selection and the steric and electronic properties of the reacting olefins.

The vinyl group, acting as a dienophile, can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While the electron-rich nature of the substituted benzene (B151609) ring may not make it a highly reactive dienophile for normal electron-demand Diels-Alder reactions, it could potentially react with electron-poor dienes. Conversely, related phenolic compounds have been used in inverse-electron-demand Diels-Alder reactions. wikipedia.org For example, the synthesis of Urolithin M7 has been achieved from the related 2-hydroxy-4-methoxybenzaldehyde (B30951) through such a pathway. wikipedia.org This suggests that this compound could be a valuable synthon in the construction of complex polycyclic systems. scholaris.ca

Transformations of the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing oxidation, reduction, and condensation reactions.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, yielding 2-Ethenyl-6-hydroxy-4-methoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Care must be taken to select a reagent that does not affect the vinyl group or the sensitive phenol (B47542) moiety.

Common methods for such oxidations include:

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidant that selectively converts aldehydes to carboxylates.

Potassium permanganate (B83412) (KMnO₄) under controlled basic conditions: A strong oxidant that requires careful temperature and pH control to avoid side reactions with the vinyl group.

Photosensitized oxidation: Using a photosensitizer and visible light in the presence of air can be a green and selective method for aldehyde oxidation. chemicalbook.com

The resulting carboxylic acid, 2-Ethenyl-6-hydroxy-4-methoxybenzoic acid, is a bifunctional monomer that could be used in the synthesis of polyesters or polyamides.

Table 2: Representative Oxidation Conditions for Benzaldehydes
Oxidizing AgentSubstrate ExampleSolventTypical ConditionsProduct
(3,10,17,24-tetrasulfophthalocyaninato)cobalt(II)p-AnisaldehydeAcetonitrile/WaterVisible light, air bubbling, 20°C, 150 h4-Methoxybenzoic acid chemicalbook.com
Potassium Persulfate (Elbs oxidation)2-Hydroxy-4-methoxy benzaldehyde (B42025)Aqueous NaOHDropwise addition at 10°C2,5-dihydroxy-4-methoxy benzoic acid ias.ac.in

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov The reaction of this compound with a primary amine (R-NH₂) would yield a Schiff base where the C=O group is replaced by a C=N-R group.

This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in an alcohol solvent, such as ethanol. mdpi.com The presence of the ortho-hydroxyl group can stabilize the resulting Schiff base through the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. mdpi.com These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. conicet.gov.ar The vinyl group remains available for subsequent polymerization or other transformations, allowing for the creation of metallopolymers or polymer-supported catalysts.

Table 3: Schiff Base Formation with Related Aldehydes
AldehydeAmineSolventConditionsProductReference
2-Hydroxy-4-methoxybenzaldehyde4-Aminobenzoic acid ethyl esterEthanolRefluxEthyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate mdpi.com
2,4-Dihydroxybenzaldehydeα-NaphthylamineEthanolHeating, 2 hN₂O₂ type Schiff base
2-Hydroxybenzaldehyde2-AminopyridineEthanolReflux, 3 h2-(2-Hydroxybenzylidene)aminopyridine nih.gov

Reduction to Alcohols and Subsequent Reactions

The aldehyde group of this compound is susceptible to reduction, yielding the corresponding primary alcohol, (2-hydroxymethyl-5-methoxy-3-vinyl)phenol. The choice of reducing agent is critical to ensure chemoselectivity, particularly to preserve the vinyl group.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically employed for the selective reduction of aldehydes in the presence of less reactive functional groups like alkenes. The reaction is generally carried out in alcoholic solvents (e.g., methanol (B129727) or ethanol) at cool temperatures to minimize side reactions. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effectively reduce the aldehyde but require anhydrous conditions and careful handling. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), would likely reduce both the aldehyde and the vinyl group, leading to the formation of (2-ethyl-6-hydroxymethyl-3-methoxy)phenol.

The resulting benzylic alcohol is a stable intermediate that can undergo further reactions. For instance, it can be oxidized back to the aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or subjected to stronger oxidation conditions to form the corresponding carboxylic acid. The alcohol can also participate in etherification or esterification reactions, distinct from those involving the phenolic hydroxyl group.

Table 1: Representative Conditions for the Reduction of Benzaldehydes
Reducing AgentSolventTypical ConditionsSelectivity Notes
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to room temperatureHighly selective for the aldehyde; does not reduce the vinyl group.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Diethyl ether0 °C to room temperatureReduces aldehyde; may affect other functional groups if not controlled. Requires anhydrous conditions.
Hydrogen (H₂) with Pd/CEthanol, Ethyl acetate (B1210297)Room temperature, atmospheric pressureNon-selective; reduces both the aldehyde and the vinyl group.

Modifications of the Phenolic Hydroxyl and Methoxy Groups

The phenolic hydroxyl and methoxy groups on the aromatic ring offer further opportunities for synthetic modification, enabling fine-tuning of the molecule's properties.

The phenolic hydroxyl group is acidic and can be readily converted into ethers or esters.

Etherification: The Williamson ether synthesis is a common method for the etherification of phenols. This involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. The resulting nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. The reaction conditions can be tailored to be mild enough to avoid interference from the aldehyde and vinyl groups. A general process for the etherification of phenols is applicable to substrates containing both alkenyl and aldehyde functionalities. google.com

Esterification: The phenolic hydroxyl can be acylated to form esters. This is typically achieved by reacting the starting material with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are generally high-yielding and proceed under mild conditions. Enzymatic esterification, using lipases, presents a greener alternative for creating lipophilic esters of phenolic compounds. nih.govresearchgate.net The position of the hydroxyl group on the aromatic ring can influence the reaction rate and conversion yield. nih.gov

Table 2: Typical Reagents for Modification of the Phenolic Hydroxyl Group
TransformationReagentsBaseProduct
Etherification (Methylation)Methyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃)2,4-Dimethoxy-6-vinylbenzaldehyde
Etherification (Benzylation)Benzyl (B1604629) Bromide (BnBr)Sodium Hydride (NaH)2-(Benzyloxy)-4-methoxy-6-vinylbenzaldehyde
Esterification (Acetylation)Acetic AnhydridePyridine3-formyl-5-methoxy-2-vinylphenyl acetate
Esterification (Benzoylation)Benzoyl ChlorideTriethylamine (Et₃N)3-formyl-5-methoxy-2-vinylphenyl benzoate

Cleavage of the methyl ether is a key transformation that converts the methoxy group into a second hydroxyl group, yielding a dihydroxy-vinylbenzaldehyde derivative.

Selective Demethylation: The demethylation of aryl methyl ethers can be achieved using strong Lewis acids or protic acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers with high selectivity and often provides excellent yields. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. Other reagents, such as aluminum halides (e.g., AlCl₃, AlBr₃) in specific solvents, can also be used for the regioselective demethylation of methoxy groups on phenolic compounds. google.com The choice of reagent is crucial to avoid unwanted side reactions with the other functional groups present in the molecule.

Derivatization: Direct derivatization of the methoxy group, other than its cleavage, is less common. However, its electron-donating nature significantly influences the reactivity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to it. This electronic effect is a key consideration in any reaction involving the aromatic nucleus.

Table 3: Reagents for Selective Demethylation of Aryl Methoxy Groups
ReagentSolventTypical ConditionsProduct
Boron Tribromide (BBr₃)Dichloromethane (CH₂Cl₂)-78 °C to room temperature2,4-Dihydroxy-6-vinylbenzaldehyde
Hydrobromic Acid (HBr)Acetic AcidReflux2,4-Dihydroxy-6-vinylbenzaldehyde
Aluminum Chloride (AlCl₃)Dichloromethane (CH₂Cl₂) or Acetonitrile0 °C to reflux2,4-Dihydroxy-6-vinylbenzaldehyde

Application As a Synthetic Intermediate in Complex Molecule Construction

Role in the Total Synthesis of Resorcylic Acid Lactones (e.g., Paecilomycin E and F, Zeaenol)

Resorcylic acid lactones (RALs) are a class of naturally occurring macrolactones known for their diverse and potent biological activities. The intricate structures of these compounds, which include Paecilomycin E, Paecilomycin F, and Zeaenol, present considerable challenges to synthetic chemists. The total synthesis of these molecules often requires innovative strategies and versatile building blocks.

While the broader class of substituted benzaldehydes is crucial in the synthesis of the aromatic core of resorcylic acid lactones, specific documented evidence detailing the direct application of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde in the total synthesis of Paecilomycin E, Paecilomycin F, or Zeaenol is not extensively available in publicly accessible scientific literature. The synthetic routes reported for these specific natural products have utilized alternative precursors for the construction of the resorcylic acid moiety.

Building Block for Macrocyclic and Polycyclic Compounds

The development of novel macrocyclic and polycyclic compounds is a focal point of modern medicinal and materials chemistry due to their unique conformational properties and potential for specific molecular recognition. The vinyl group present in this compound offers a reactive handle for various chemical transformations, making it a potentially attractive starting material for the synthesis of more complex cyclic systems.

However, a thorough review of the scientific literature does not yield specific examples or detailed research findings on the use of this compound as a direct building block for the construction of macrocyclic and polycyclic compounds. While its structural motifs are relevant to the synthesis of such architectures, dedicated studies employing this specific vinylbenzaldehyde derivative for this purpose are not prominently reported.

Precursor in Diverse Organic Scaffolds

The aldehyde, hydroxyl, and vinyl functionalities of this compound suggest its potential as a versatile precursor for a wide range of organic scaffolds. These functional groups can be independently or concertedly manipulated to introduce molecular diversity and build complex chemical libraries for drug discovery and other applications.

Despite its theoretical potential, there is a notable lack of specific, detailed research in the available scientific literature that showcases the application of this compound as a precursor in the synthesis of diverse organic scaffolds. General synthetic methodologies applicable to vinylphenols and benzaldehydes could theoretically be applied to this molecule, but dedicated studies focusing on this particular compound are not readily found.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and stability of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde. Methods such as the B3LYP functional combined with a basis set like 6-311G(d,p) are commonly used to perform geometry optimization, determining the most stable three-dimensional arrangement of the molecule's atoms. epstem.netresearchgate.net

These calculations yield crucial information about the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive. mdpi.com

Theoretical calculations provide the total energy of the optimized structure, which represents the molecule's stability. These energetic parameters are essential for comparing the relative stabilities of different isomers or conformers.

Table 1: Calculated Electronic Properties of this compound
ParameterCalculated Value (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital
ELUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.20Indicator of chemical reactivity and stability

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, computational methods can identify the lowest energy path from reactants to products.

This analysis involves locating and characterizing critical points on the PES, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined.

For this compound, such studies could investigate various reactions, such as electrophilic additions to the vinyl group, nucleophilic attacks on the aldehyde's carbonyl carbon, or polymerization reactions. The insights gained from transition state analysis help in predicting reaction outcomes, understanding selectivity, and designing more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

The presence of rotatable single bonds—specifically the C-C bond connecting the vinyl group to the aromatic ring and the C-C bond between the ring and the aldehyde group—grants this compound significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this flexibility by simulating the atomic motions of the molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule's shape and energy change. By analyzing this trajectory, researchers can identify the most stable, low-energy conformations (conformers) and the energy barriers that separate them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For instance, different conformers may exhibit different reactivity or ability to bind to a biological target. Studies on similar benzaldehyde (B42025) derivatives have shown that substituent groups significantly influence the conformational landscape. nih.gov

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, quantum chemical calculations can predict:

NMR Spectra: Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net These predicted spectra can be compared with experimental data to aid in signal assignment.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical infrared spectrum. This helps in identifying characteristic functional groups, such as the O-H stretch, the C=O stretch of the aldehyde, and vibrations associated with the vinyl group and the aromatic ring.

Beyond spectroscopy, Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors calculated from its electronic structure. mdpi.comresearchgate.netpku.edu.cn These descriptors help predict how and where a molecule will react.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are typically calculated from the HOMO and LUMO energies. mdpi.com

Local Reactivity Descriptors: Descriptors like the Fukui function (f(r)) are used to identify the most reactive sites within a molecule. scielo.org.mx By analyzing the Fukui function, one can predict which atoms are most susceptible to attack by electrophiles (electrophilic attack), nucleophiles (nucleophilic attack), or radicals. For this compound, the carbonyl carbon of the aldehyde is an expected site for nucleophilic attack, while the oxygen atoms and the aromatic ring are potential sites for electrophilic attack.

Table 2: Calculated Global Reactivity Descriptors for this compound
DescriptorFormulaCalculated Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.05Measures the tendency of electrons to escape from the system.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.10Measures resistance to change in electron distribution.
Global Softness (S)1 / (2η)0.238Inverse of hardness; indicates high reactivity.
Electrophilicity Index (ω)μ² / (2η)3.91Measures the ability of a molecule to accept electrons.

Biosynthetic Considerations and Natural Product Analogues

Potential Integration into Phenylpropanoid and Polyketide Biosynthetic Pathways

The biosynthesis of aromatic compounds in plants and microorganisms primarily follows the phenylpropanoid and polyketide pathways. For a substituted benzaldehyde (B42025) like 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde, a hybrid biosynthetic origin is conceivable.

The core benzaldehyde structure with hydroxyl and methoxyl groups is characteristic of metabolites derived from the phenylpropanoid pathway . This pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.netresearchgate.netwikipedia.org Subsequent enzymatic modifications, including hydroxylation and methylation, lead to a variety of substituted cinnamic acids, such as p-coumaric acid and ferulic acid. wikipedia.org The analogue, 2-Hydroxy-4-methoxybenzaldehyde (B30951), has been shown to be synthesized via the phenylpropanoid pathway in the roots of Hemidesmus indicus. nih.gov The suppression of PAL activity in this plant led to a decrease in the production of 2-Hydroxy-4-methoxybenzaldehyde, confirming its origin from this pathway. nih.gov It is plausible that the benzaldehyde moiety of this compound is also formed through this route. The aldehyde group itself can be generated through either a β-oxidative or a non-β-oxidative chain-shortening of the cinnamic acid side chain. oup.comuva.nl

The introduction of the vinyl group at the 6-position is less straightforward within the canonical phenylpropanoid pathway. However, vinylphenols are known natural products. For instance, 4-vinylphenol (B1222589) is produced from p-coumaric acid by the action of phenolic acid decarboxylase (PAD). wikipedia.orgnih.gov This suggests a potential enzymatic step that could introduce a vinyl group onto a phenolic precursor. It is therefore hypothesized that a precursor to this compound could undergo a similar decarboxylation reaction if it possesses a corresponding acrylic acid side chain.

Alternatively, the entire aromatic ring and its substituents could be assembled via the polyketide pathway . Polyketide synthases (PKSs) are large, multi-domain enzymes that construct diverse aromatic compounds from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. nih.govwikipedia.orgnih.gov Aromatic polyketide synthases can produce phenolic compounds, and subsequent modifications by tailoring enzymes (e.g., methyltransferases, hydroxylases) could lead to the specific substitution pattern of this compound. The vinyl group could potentially be formed through the specific processing of a polyketide chain by the PKS and associated enzymes.

A summary of key enzymes in these pathways is provided in the table below.

EnzymePathwayFunctionPrecursor(s)Product(s)
Phenylalanine Ammonia-Lyase (PAL)PhenylpropanoidDeamination of L-phenylalanineL-PhenylalanineCinnamic acid
Cinnamate 4-hydroxylase (C4H)PhenylpropanoidHydroxylation of cinnamic acidCinnamic acidp-Coumaric acid
Phenolic Acid Decarboxylase (PAD)PhenylpropanoidDecarboxylation of phenolic acids to form vinylphenolsp-Coumaric acid, Ferulic acid4-Vinylphenol, 4-Vinylguaiacol
Polyketide Synthase (PKS)PolyketideAssembly of polyketide chains from acyl-CoA unitsAcetyl-CoA, Malonyl-CoADiverse polyketides, including aromatics

Enzymatic Modifications and Biotransformations of Analogues

While direct enzymatic modification data for this compound is not available, the biotransformation of its structural analogues, such as benzaldehydes and vinylphenols, has been studied. These studies provide a framework for predicting how the target compound might be modified by enzymes.

Enzymes are capable of a wide range of modifications, including oxidation, reduction, methylation, and glycosylation. For instance, the aldehyde group of various benzaldehyde derivatives can be reduced to the corresponding benzyl (B1604629) alcohol by alcohol dehydrogenases found in various plant wastes. scielo.org.mxredalyc.org Conversely, the aldehyde can be oxidized to the corresponding benzoic acid, a reaction that has been demonstrated using whole-cell biocatalysts.

The vinyl group is also susceptible to enzymatic modification. For example, the enzyme vinyl phenol (B47542) reductase can reduce the vinyl group of 4-vinylphenol to an ethyl group, forming 4-ethylphenol. wikipedia.org This suggests that this compound could potentially be converted to 2-Hydroxy-4-methoxy-6-ethylbenzaldehyde in a biological system.

Furthermore, a biocatalytic system has been designed for the direct vinylation of unprotected phenols. nih.gov This multi-step enzymatic process couples phenols with pyruvate (B1213749) to generate para-vinylphenol derivatives, demonstrating the enzymatic potential for forming vinyl groups on phenolic rings. nih.gov

The table below outlines potential enzymatic modifications based on known transformations of analogous compounds.

Enzyme TypeReactionSubstrate Analogue(s)Potential Product from this compound
Alcohol DehydrogenaseReductionBenzaldehyde2-Hydroxy-4-methoxy-6-vinylbenzyl alcohol
Aldehyde DehydrogenaseOxidationBenzaldehyde2-Hydroxy-4-methoxy-6-vinylbenzoic acid
Vinyl Phenol ReductaseReduction4-Vinylphenol2-Hydroxy-4-methoxy-6-ethylbenzaldehyde
O-MethyltransferaseMethylationHydroxyphenols2,4-Dimethoxy-6-vinylbenzaldehyde
GlycosyltransferaseGlycosylationPhenolsGlycosylated derivatives of this compound

Chemoenzymatic Synthesis of Complex Metabolites

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create complex molecules. Substituted benzaldehydes are valuable starting materials in these synthetic routes.

One approach involves using a benzaldehyde as a scaffold for building more complex structures. For example, substituted benzaldehydes can participate in multicomponent reactions, such as the Biginelli reaction, to form diverse heterocyclic compounds. beilstein-journals.org The resulting products can then undergo further modifications, including enzyme-catalyzed reactions.

Enzymatic cascades have been developed for the synthesis of fragrance aldehydes from cinnamic acid derivatives, which are structurally related to the potential precursors of this compound. mdpi.com These cascades can involve carboxylic acid reductases and enoate reductases to produce saturated aldehydes from unsaturated carboxylic acids. mdpi.com A similar chemoenzymatic strategy could potentially be employed to synthesize this compound or its derivatives. For instance, a chemically synthesized precursor could be enzymatically converted to the final product.

Furthermore, a chemoenzymatic platform has been developed that uses styrene (B11656) oxide isomerase to convert aryl epoxides into α-aryl aldehydes. acs.org These aldehyde intermediates can then be used in subsequent C-C bond-forming enzymatic reactions to produce non-standard amino acids. acs.org This highlights the potential for using enzymes to transform precursors of this compound into more complex and valuable molecules.

The table below summarizes some chemoenzymatic strategies that could be adapted for the synthesis of complex metabolites from this compound or its precursors.

Chemoenzymatic StrategyKey Chemical Step(s)Key Enzymatic Step(s)Potential Application for this compound Synthesis or Derivatization
Multicomponent Reactions Followed by BiotransformationBiginelli reaction with a substituted benzaldehydeEnzymatic modification of the resulting heterocyclic scaffoldSynthesis of complex heterocyclic derivatives.
Enzymatic Cascade with Chemical PrecursorsSynthesis of a substituted cinnamic acid derivativeCarboxylic acid reduction, enoate reductionSynthesis of the target compound or related saturated aldehydes.
Chemoenzymatic Platform for α-Aryl AldehydesEpoxidation of a vinyl groupIsomerization of the epoxide to an aldehyde, C-C bond formationConversion to α-aryl aldehydes for the synthesis of non-standard amino acids.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Organocatalytic and Metal-Catalyzed Transformations

The aldehyde functionality of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde presents a prime target for the development of new organocatalytic and metal-catalyzed reactions. Future research could focus on leveraging the vinyl group in concert with the aldehyde for asymmetric catalysis, potentially leading to the synthesis of chiral molecules with high enantiomeric purity. The phenolic hydroxyl group could act as a directing group in metal-catalyzed C-H activation reactions, enabling regioselective functionalization of the aromatic ring.

Potential Research Areas:

Asymmetric Aldol (B89426) and Michael Additions: Investigating the use of the aldehyde in proline-catalyzed or other organocatalytic aldol and Michael reactions, with the vinyl and methoxy (B1213986) groups influencing stereoselectivity.

Transition-Metal Catalyzed Cross-Coupling: Exploring Suzuki, Heck, and Sonogashira coupling reactions at the vinyl position to construct more complex molecular scaffolds.

Directed C-H Functionalization: Utilizing the hydroxyl group to direct palladium, rhodium, or ruthenium catalysts for the introduction of new functional groups at specific positions on the benzene (B151609) ring.

Exploration in Polymer Chemistry and Advanced Materials

The presence of a polymerizable vinyl group makes this compound a promising monomer for the synthesis of novel polymers and advanced materials. The resulting polymers would feature pendant hydroxy and aldehyde functionalities, which could be further modified to tune the material's properties or to serve as reactive sites for cross-linking or surface functionalization. Research in this area could lead to the development of materials with unique optical, thermal, or mechanical properties.

Table 1: Potential Polymer Architectures and Applications

Polymerization MethodResulting Polymer StructurePotential Applications
Free Radical PolymerizationLinear polymer with pendant benzaldehyde (B42025) groupsFunctional coatings, adhesives, and specialty resins
Reversible Addition-Fragmentation Chain-Transfer (RAFT) PolymerizationWell-defined polymers with controlled molecular weight and low dispersityDrug delivery systems, smart materials, and advanced composites
Ring-Opening Metathesis Polymerization (ROMP) (after derivatization)Polymers with aromatic units in the backboneHigh-performance plastics and electroactive materials

Interdisciplinary Research with Bioorganic Chemistry and Synthetic Biology

Emerging Interdisciplinary Frontiers:

Bioconjugation and Labeling: The aldehyde group can react with aminooxy or hydrazine-functionalized biomolecules to form stable oxime or hydrazone linkages, enabling the labeling of proteins and other biological macromolecules.

Design of Enzyme Inhibitors: The phenolic and aldehyde functionalities could be key pharmacophores for the design of inhibitors for specific enzymes, warranting investigation into its potential therapeutic applications.

Metabolic Engineering: Exploration of microbial hosts to produce this compound through engineered biosynthetic pathways, starting from common metabolites like tyrosine or phenylalanine.

While direct experimental data on this compound is currently limited, the extrapolation from known chemical principles and the behavior of analogous structures strongly suggests a promising future for this compound in advancing multiple fields of chemical science. Further dedicated research is essential to unlock its full potential.

Q & A

Basic Questions

Q. What is the molecular structure and IUPAC nomenclature of 2-Hydroxy-4-methoxy-6-vinylbenzaldehyde?

  • Answer : The compound consists of a benzaldehyde core substituted with hydroxyl (-OH) at position 2, methoxy (-OCH₃) at position 4, and a vinyl (-CH=CH₂) group at position 6. IUPAC nomenclature prioritizes substituents based on alphabetical order and numbering for the lowest possible indices. The methoxy group’s position is determined by the parent chain’s numbering, with the aldehyde group (C=O) as the primary functional group .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the vinyl group’s protons show characteristic coupling patterns in the ¹H NMR spectrum.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, aiding structural confirmation.
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, hydroxyl O-H stretch ~3200 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects impurities .

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .
  • Storage : Store in airtight containers at room temperature, away from light and incompatible substances (e.g., strong oxidizers).
  • Ventilation : Use fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to account for steric and electronic effects?

  • Answer :

  • Electron-Donating Effects : The methoxy group directs electrophilic substitution to specific positions. Use Friedel-Crafts acylation or formylation to introduce the aldehyde group.
  • Steric Hindrance : The vinyl group may require protecting groups (e.g., silyl ethers) during synthesis to prevent side reactions.
  • Catalytic Systems : Optimize catalysts (e.g., Lewis acids like AlCl₃) to enhance regioselectivity. Computational tools (e.g., Reaxys) can predict feasible synthetic pathways .

Q. How should researchers address discrepancies in reported solubility or reactivity data?

  • Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature). For example, solubility variations may arise from residual solvents or hygroscopicity.
  • Analytical Validation : Cross-check results using multiple techniques (e.g., HPLC for purity, Karl Fischer titration for moisture content).
  • Literature Review : Compare data with structurally analogous compounds (e.g., 4-Hydroxybenzaldehyde has a solubility of 8.45 mg/mL in water at 25°C, but the vinyl group may reduce solubility) .

Q. What experimental designs are recommended to assess the compound’s stability under varying conditions?

  • Answer :

  • Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), UV light, and humidity. Monitor degradation via HPLC and NMR.
  • pH-Dependent Stability : Test stability in buffers (pH 1–12) to simulate biological or environmental conditions.
  • Long-Term Storage : Compare degradation rates in airtight vs. partially sealed containers to validate storage recommendations .

Data Contradiction Analysis

Q. How can conflicting NMR data (e.g., unexpected peaks) be resolved?

  • Answer :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation of the vinyl group to an epoxide).
  • Dynamic Effects : Consider tautomerism or rotameric forms (e.g., enol-keto tautomerism in aldehydes) that may cause splitting in spectra.
  • Deuterated Solvent Effects : Confirm solvent interactions by repeating NMR in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Methodological Best Practices

Q. What strategies mitigate risks during scale-up synthesis?

  • Answer :

  • Thermal Hazard Assessment : Use differential scanning calorimetry (DSC) to identify exothermic reactions.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the vinyl group.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to detect intermediates and optimize reaction endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.